Faldaprevir
説明
Faldaprevir is an experimental drug that was being developed for the treatment of Hepatitis C (HCV). It reached Phase III clinical trials in 2011 but was abandoned by Boehringer-Ingelheim in 2014 due to the availability of better HCV treatments . It is a potent inhibitor of the NS3 enzyme, which is essential for the replication of HCV .
Synthesis Analysis
A large-scale synthesis of Faldaprevir revealed precipitation of an unknown insoluble solid from methanol solutions of the drug substance. The unknown impurity was determined to be a polymer of Faldaprevir . The polymerization was found to occur at the vinyl cyclopropane via a likely free radical initiation mechanism .Molecular Structure Analysis
Faldaprevir has a complex molecular structure with 5 stereocenters and a molecular weight of 869.83 Da . The structure of the polymeric backbone of Faldaprevir was elucidated using solid-state NMR cross-polarization/magic angle spinning (CP/MAS), cross polarization-polarization inversion, and heteronuclear correlation (HETCOR) experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Faldaprevir include the precipitation of an unknown insoluble solid from methanol solutions of the drug substance . The unknown impurity was determined to be a polymer of Faldaprevir .Physical And Chemical Properties Analysis
Faldaprevir has a molecular formula of C40H49BrN6O9S and a molecular weight of 869.82 . It is a small molecule and was investigated for the treatment of Chronic Hepatitis C .科学的研究の応用
Treatment of Chronic Hepatitis C : Faldaprevir, when combined with pegylated interferon alfa-2a and ribavirin, has demonstrated effectiveness in treating patients with chronic genotype-1 hepatitis C infection. Studies have shown consistently high sustained virologic response (SVR) rates with acceptable tolerability and safety at various dose levels (Sulkowski et al., 2013), (Nishiguchi et al., 2014).
Effectiveness in Treatment-Naïve Patients : In patients with HCV genotype 1 who have not received prior treatment, Faldaprevir combined with pegylated interferon alfa-2a and ribavirin has shown significant effectiveness. The treatment was particularly effective in achieving maintained rapid virologic response (mRVR) and SVR (Dieterich et al., 2014).
Use in Patients Co-Infected with HCV and HIV : Faldaprevir has been effective in treating individuals co-infected with HCV genotype 1 and HIV. It demonstrated high SVR rates in these patients, regardless of faldaprevir dose and background antiretroviral therapy (Dieterich et al., 2015).
Viral Resistance Assessment : Research on viral resistance to Faldaprevir during treatment has provided insights into the emergence of resistance mutations and their impact on treatment efficacy (Berger et al., 2013).
Pharmacokinetic Studies : Studies have been conducted to understand the pharmacokinetics of Faldaprevir, including its effects on the pharmacokinetics of other drugs like atorvastatin, rosuvastatin, and oral contraceptives. These studies are crucial for understanding potential drug interactions and optimizing treatment regimens (Huang et al., 2017), (Joseph et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGDPTDZOVKFDU-XUHJSTDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49BrN6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Faldaprevir | |
CAS RN |
801283-95-4 | |
Record name | Faldaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801283-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Faldaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801283954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Faldaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FALDAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958X4J301A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。